Piperidindione

Piperidinediones are a class of organic compounds characterized by the presence of two ketone groups attached to a piperidine ring. These molecules exhibit diverse chemical properties and can be found in various natural products and synthetic intermediates. Piperidinediones are highly versatile due to their unique structural features, allowing them to participate in multiple reactions such as Michael addition, conjugate addition, and cycloaddition. They have shown potential applications in pharmaceuticals, agrochemicals, and materials science. For instance, piperidinedione derivatives can serve as intermediates for the synthesis of bioactive compounds, exhibit antimicrobial or antifungal activities, and possess structural features that could contribute to the development of new polymers with specific properties. The synthetic route to prepare piperidinediones often involves the oxidation of piperidine derivatives or through condensation reactions between appropriate aldehydes and amines. Their unique structures and reactivity make them valuable tools in modern organic chemistry research and industry applications.

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

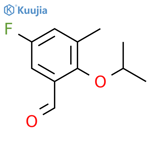

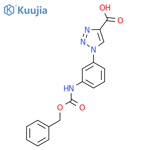

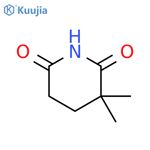

|

4-(2-Methylpropyl)piperidine-2,6-dione | 916982-10-0 | C9H15NO2 |

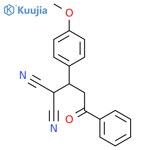

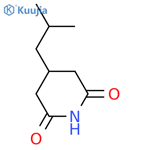

|

4-cyclopentylpiperidine-2,6-dione | 408312-42-5 | |

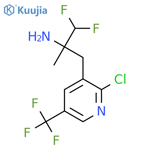

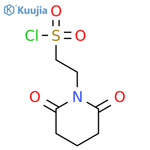

|

2-(2,6-Dioxopiperidin-1-yl)ethanesulfonyl chloride | 1000339-13-8 | C7H10NO4SCl |

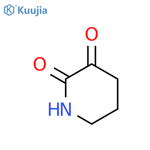

|

2,3-piperidinedione | 41907-06-6 | C5H7NO2 |

|

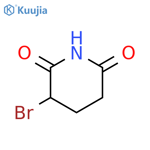

3-Bromopiperidine-2,6-dione | 62595-74-8 | C5H6BrNO2 |

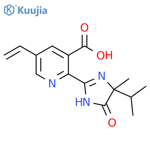

|

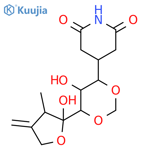

Sesbanimide A | 85719-78-4 | C15H21NO7 |

|

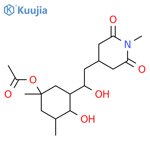

Glutarimide-NSC | 23271-79-6 | C18H29NO6 |

|

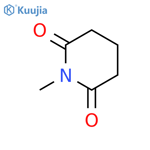

1-Methylpiperidine-2,6-dione | 25077-25-2 | C6H9NO2 |

|

2,6-Piperidinedione,3,3-dimethyl- | 1194-33-8 | C7H11NO2 |

|

3-Azabicyclo[3.1.0]hexane-2,4-dione | 5617-69-6 | C5H5NO2 |

Verwandte Literatur

-

Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716

-

Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181

-

3. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172

-

Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014

Empfohlene Lieferanten

-

Hefei Zhongkesai High tech Materials Technology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Jiangsu Xinsu New Materials Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Shandong Feiyang Chemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Wuhan Comings Biotechnology Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Suzhou Senfeida Chemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte